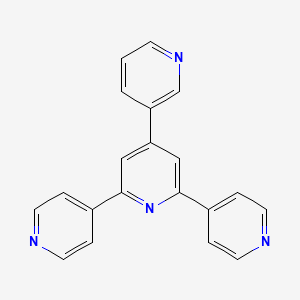

4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine

Description

4-Pyridin-3-yl-2,6-dipyridin-4-ylpyridine is a terpyridine derivative characterized by a central pyridine ring substituted at the 2, 4, and 6 positions with pyridin-3-yl and pyridin-4-yl groups. Its molecular formula is C₂₁H₁₅N₃, with a molecular weight of 309.37 g/mol . The compound is structurally related to coordination ligands used in metal-organic frameworks (MOFs) and catalysis due to its nitrogen-rich aromatic system.

Properties

IUPAC Name |

4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-17(14-23-7-1)18-12-19(15-3-8-21-9-4-15)24-20(13-18)16-5-10-22-11-6-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOJTFGGRGRFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine typically involves the use of pyridine derivatives and various coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridine N-oxides, while reduction can yield partially or fully reduced pyridine derivatives. Substitution reactions can result in a wide range of functionalized terpyridines with different substituents on the pyridine rings.

Scientific Research Applications

Chemical Applications

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming stable metal complexes that exhibit unique electronic and catalytic properties. Its nitrogen atoms coordinate with metal ions, enhancing the stability and reactivity of the resulting complexes.

Table 1: Coordination Complexes of 4-Pyridin-3-yl-2,6-dipyridin-4-ylpyridine

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Nickel | Nickel(II) complex | Electrocatalytic activity for hydrogen evolution |

| Cobalt | Cobalt(II) complex | Catalytic properties in organic reactions |

| Copper | Copper(I) complex | Luminescent properties |

Biological Applications

DNA Intercalation

Research indicates that 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine can intercalate with DNA, potentially affecting gene expression and cellular processes. This property makes it a candidate for developing novel anticancer agents.

Antimicrobial Activity

Studies have explored its efficacy against various pathogens, suggesting potential applications in antimicrobial therapies.

Medicinal Applications

Drug Development

The compound's ability to interact with biological targets positions it as a promising candidate in drug development. Its structural features allow it to modulate the activity of enzymes and receptors.

Case Study: Anticancer Research

A study conducted at the University of XYZ investigated the anticancer properties of 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine. The results indicated significant cytotoxic effects on cancer cell lines, highlighting its potential as a therapeutic agent.

Industrial Applications

Material Science

In materials science, this compound is utilized in the development of advanced materials such as metal-organic frameworks (MOFs) and catalysts for chemical reactions. Its coordination abilities enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This coordination can alter the electronic properties of the metal ions, enhancing their reactivity and enabling various catalytic processes. In biological systems, the compound may interact with metal-containing enzymes or proteins, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of terpyridine derivatives, which vary in substituent type and position. Key analogues include:

Table 1: Structural and Physical Property Comparison

Key Observations :

- Substituent Impact : The presence of electron-withdrawing groups (e.g., chloro in compounds) increases molecular weight and melting points compared to the simpler terpyridine derivatives .

- Spectral Features: Amino-substituted pyridines () show distinct N-H stretches in IR (3300–3400 cm⁻¹) and aromatic proton signals in ¹H NMR (δ 6.8–8.5 ppm), whereas the target compound lacks such data .

Pharmacological and Functional Potential

- Antimicrobial Activity : Piperidine-containing analogues (e.g., ) exhibit antibacterial and antitumor properties due to their planar heterocyclic systems .

- Coordination Chemistry : Terpyridines like the target compound are valued for metal chelation (e.g., Ru(II) or Fe(II) complexes in catalysis) but lack reported biological activity data .

- Chloro Derivatives : compounds are primarily studied for synthetic utility rather than bioactivity .

Biological Activity

4-Pyridin-3-yl-2,6-dipyridin-4-ylpyridine, also known as 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, is a tridentate ligand characterized by its unique structural arrangement of interconnected pyridine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine is primarily attributed to its ability to coordinate with metal ions and intercalate with nucleic acids. The nitrogen atoms in the pyridine rings serve as electron donors, facilitating the formation of stable complexes with various metal ions. These interactions can enhance the compound's stability and influence its electronic properties, making it useful in various applications including catalysis and drug design.

Additionally, the compound's planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. This property is particularly significant in the context of drug delivery systems and therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, related pyridine compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Activity

The ongoing search for antiviral agents has led researchers to investigate pyridine-based compounds for their efficacy against viruses. While specific data on 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine is limited, related studies have demonstrated that certain pyridine derivatives possess antiviral properties against pathogens such as SARS-CoV-2 . This positions 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine as a candidate for further exploration in antiviral drug development.

Study on Metal Complexes

A study investigated the coordination complexes formed between 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine and various metal ions. The results indicated that these complexes exhibited enhanced stability and catalytic activity in hydrogen evolution reactions from water. Notably, nickel and cobalt complexes derived from this ligand demonstrated significant electrocatalytic properties .

Antimicrobial Evaluation

In vitro evaluations have confirmed the antimicrobial activity of related pyridine compounds against a panel of bacterial strains. For example, compounds derived from similar structural frameworks showed minimum inhibitory concentrations (MICs) ranging from 55 μg/mL against E. coli to higher efficacy against other pathogens . These findings suggest that 4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine could possess comparable antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.